molecular formula C25H27ClN2O5S B5054605 N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide

N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide

Cat. No.: B5054605
M. Wt: 503.0 g/mol
InChI Key: VSGZPSVGJSOCPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond and the sulfonyl group. This could be achieved through a variety of methods, such as nucleophilic acyl substitution for the amide bond and electrophilic aromatic substitution for the sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the aromatic rings and the amide and sulfonyl groups. These groups are likely to contribute to the overall stability of the molecule and could also influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The sulfonyl group could potentially be reduced to a sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups could increase its solubility in polar solvents .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. This could include investigating its potential use in medicinal chemistry or materials science .

Properties

IUPAC Name

2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O5S/c1-5-18-8-6-7-17(2)25(18)27-24(29)16-28(20-11-9-19(26)10-12-20)34(30,31)21-13-14-22(32-3)23(15-21)33-4/h6-15H,5,16H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGZPSVGJSOCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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